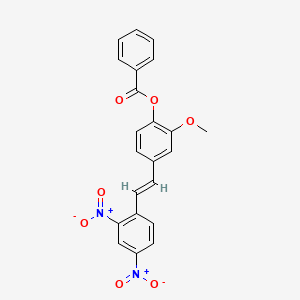
4-(2-(2,4-Dinitrophenyl)vinyl)-2-methoxyphenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(2,4-Dinitrophenyl)vinyl)-2-methoxyphenyl benzoate is an organic compound characterized by its complex structure, which includes a dinitrophenyl group, a vinyl linkage, a methoxyphenyl group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,4-Dinitrophenyl)vinyl)-2-methoxyphenyl benzoate typically involves multiple steps:
Formation of the Vinyl Intermediate: The initial step often involves the reaction of 2,4-dinitrobenzaldehyde with an appropriate vinyl precursor under basic conditions to form the vinyl intermediate.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group.
Esterification: Finally, the methoxyvinyl intermediate is esterified with benzoic acid or its derivatives in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(2,4-Dinitrophenyl)vinyl)-2-methoxyphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-(2,4-Dinitrophenyl)vinyl)-2-methoxyphenyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a probe in biochemical assays due to its chromophoric properties.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mécanisme D'action
The mechanism by which 4-(2-(2,4-Dinitrophenyl)vinyl)-2-methoxyphenyl benzoate exerts its effects depends on its application:
Biochemical Probes: The compound can interact with specific biomolecules, altering their activity or providing a detectable signal.
Pharmacological Agents: It may interact with cellular targets such as enzymes or receptors, modulating their function through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(2,4-Dinitrophenyl)vinyl)phenyl benzoate: Lacks the methoxy group, which may affect its reactivity and applications.
2-Methoxy-4-(2-(2,4-dinitrophenyl)vinyl)phenol: Contains a hydroxyl group instead of a benzoate ester, influencing its solubility and biological activity.
Uniqueness
4-(2-(2,4-Dinitrophenyl)vinyl)-2-methoxyphenyl benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing nitro groups and electron-donating methoxy groups creates a versatile compound for various synthetic and research purposes.
Propriétés
Formule moléculaire |
C22H16N2O7 |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
[4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C22H16N2O7/c1-30-21-13-15(8-12-20(21)31-22(25)17-5-3-2-4-6-17)7-9-16-10-11-18(23(26)27)14-19(16)24(28)29/h2-14H,1H3/b9-7+ |
Clé InChI |
HLYKXQHRCFUYST-VQHVLOKHSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate](/img/structure/B11992299.png)


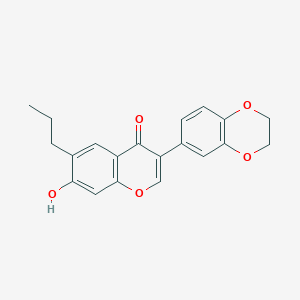
![Ethyl 1-(4-chlorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11992326.png)
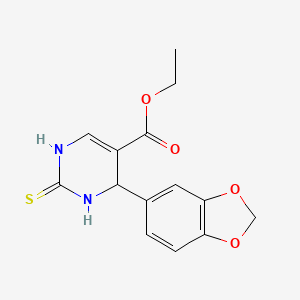
![6-Amino-1-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992356.png)
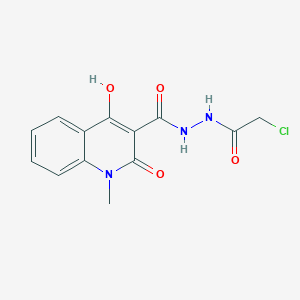
![N'-[(E)-furan-2-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11992379.png)
![3-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992384.png)
![2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11992391.png)
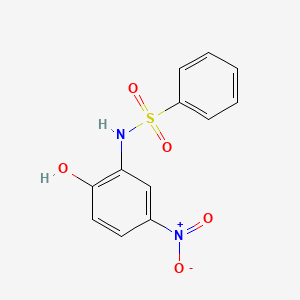
![ethyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B11992402.png)
